molecular formula C18H15NO2 B2795152 N-Benzyl-3-hydroxy-2-naphthamide CAS No. 104040-43-9

N-Benzyl-3-hydroxy-2-naphthamide

Cat. No.: B2795152
CAS No.: 104040-43-9
M. Wt: 277.323
InChI Key: VFKWHSRZSNRCNU-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxy-2-naphthamide is a synthetic organic compound with a molecular formula of C18H15NO2 and a molecular weight of 277.32 g/mol . This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. As a derivative of 2-hydroxy-naphthamide, this compound shares a structural relationship with a class of molecules known for their utility in various scientific fields. Related naphthamide compounds, such as those featuring N-benzyl moieties, are frequently investigated in medicinal chemistry for their potential as multi-target-directed ligands, particularly in the study of complex neurological disorders . The structural framework of this compound may serve as a valuable chemical building block or intermediate in organic synthesis and drug discovery efforts. Researchers can leverage this compound to explore structure-activity relationships or to develop novel molecules with targeted biological properties. For detailed handling and safety information, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWHSRZSNRCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-Benzyl-3-hydroxy-2-naphthamide

The primary challenge in synthesizing this compound lies in the efficient formation of the amide bond between 3-hydroxy-2-naphthoic acid and benzylamine (B48309).

The formation of the amide linkage is a cornerstone of organic synthesis. researchgate.net A common method involves the reaction of a carboxylic acid with an amine. In the context of this compound, this would involve the direct coupling of 3-hydroxy-2-naphthoic acid and benzylamine. However, to facilitate this reaction, the carboxylic acid is often activated. One approach is the conversion of the carboxylic acid to an acyl chloride. For instance, 3-hydroxy-2-naphthoic acid can be treated with a chlorinating agent like thionyl chloride to form 3-hydroxy-2-naphthoyl chloride. This activated intermediate is then reacted with benzylamine to yield the desired amide. google.com It is crucial to protect the hydroxyl group on the naphthalene (B1677914) ring to prevent unwanted side reactions during this process. google.com

Another powerful technique for amide bond formation is the use of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This method is widely employed in peptide synthesis and can be adapted for the synthesis of this compound. escholarship.org

A study detailed the synthesis of N-Benzyl-2-naphthamide by reacting naphthaldoxime with benzylamine, achieving a 76% yield after purification. bath.ac.uk While this involves a different isomer, the principle of forming the amide bond from an oxime derivative presents another potential synthetic route.

Table 1: Amide Bond Formation Strategies
MethodReactantsKey FeaturesReference
Acyl Chloride Method3-hydroxy-2-naphthoyl chloride and benzylamineRequires prior activation of the carboxylic acid; hydroxyl group protection may be necessary. google.com
Coupling Reagents3-hydroxy-2-naphthoic acid and benzylamine with a coupling agentMilder reaction conditions; direct one-pot synthesis. escholarship.org
From OximesNaphthaldoxime and benzylamineDemonstrated for the 2-naphthamide (B1196476) isomer, suggesting a potential alternative route. bath.ac.uk

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. An efficient copper-catalyzed method for preparing 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates has been described, utilizing copper iodide/1,10-phenanthroline (B135089) in water. researchgate.net This methodology was successfully applied to the synthesis of this compound, which was obtained in a 90% yield as colorless crystals with a melting point of 164 °C. researchgate.net This approach is significant as it represents a catalytic route for the synthesis of 2-hydroxybenzamides. researchgate.net

Furthermore, copper catalysis is instrumental in the enantioselective dearomative azidation of β-naphthols. acs.orgacs.org In this process, 2-hydroxy-1-naphthamides bearing various N-substituents are converted to their corresponding azido (B1232118) derivatives in high yields and with excellent enantioselectivity. acs.orgacs.org For instance, the reaction of 2-hydroxy-N,N-dibenzyl-1-naphthamide yielded the desired product with 95% ee. acs.orgacs.org This highlights the versatility of copper catalysts in facilitating complex transformations on naphthamide scaffolds.

Microwave-Assisted Synthesis Techniques for Naphthamide Derivatives

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of various naphthamide derivatives. nih.govsigmaaldrich.comacs.orgacs.orgresearchgate.net For example, a four-step microwave-assisted synthesis process was developed to produce novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives. nih.govsigmaaldrich.comacs.orgacs.orgresearchgate.net The process begins with a microwave-assisted Stobbe condensation. nih.govacs.org

In a specific application, the synthesis of N,3-dihydroxy-2-naphthamide (H2O5) involved a microwave reactor. oaepublish.com Methyl 3-hydroxy-2-naphthoate was reacted with a hydroxylamine (B1172632) solution in the presence of potassium hydroxide (B78521) under microwave irradiation (2,450 MHz, 150 W) for six minutes. oaepublish.com This demonstrates the efficiency of microwave heating in driving the reaction to completion in a significantly shorter time frame compared to conventional heating methods. The yields for various steps in these microwave-assisted syntheses are often high, ranging from 80% to 97%. researchgate.net

Synthesis of Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability of its precursor molecules, namely substituted naphthoic acid and benzylamine derivatives.

Substituted naphthoic acids are valuable precursors for a range of compounds. researchgate.net Several methods have been developed for their synthesis. A one-pot synthesis of substituted naphthoic acids using bismuth(III) nitrate (B79036) and concentrated sulfuric acid as a mixed catalyst under solvent-free conditions has been reported. researchgate.net Another approach involves the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid using manganese(III) acetate (B1210297) or cerium(IV) ammonium (B1175870) nitrate to yield substituted 2-hydroxy-1-naphthoic acid esters and amides. thieme-connect.com

More recently, a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported for the synthesis of 1-hydroxy-2-naphthoic acid esters, offering access to novel substitution patterns. nih.gov Additionally, ruthenium-catalyzed C-H activation has been employed in the [2+2+2] benzannulation of phthalic acids with two alkynes to produce multisubstituted 1-naphthoic acids. researchgate.net

The synthesis of N,3-dihydroxy-2-naphthamide starts with the esterification of 3-Hydroxy-2-naphthoic acid (BON acid) with methanol (B129727) in the presence of a catalytic amount of p-toluenesulfonic acid, refluxed for 8-12 hours to produce methyl 3-hydroxy-2-naphthoate. oaepublish.com

Table 2: Synthesis Methods for Substituted Naphthoic Acid Derivatives
MethodKey Reagents/CatalystsProduct TypeReference
One-Pot SynthesisBismuth(III) nitrate, Sulfuric acidSubstituted naphthoic acids researchgate.net
Oxidative CyclizationManganese(III) acetate or Cerium(IV) ammonium nitrateSubstituted 2-hydroxy-1-naphthoic acid esters and amides thieme-connect.com
Oxabenzonorbornadiene RearrangementLewis acid1-hydroxy-2-naphthoic acid esters nih.gov
[2+2+2] BenzannulationRuthenium catalystMultisubstituted 1-naphthoic acids researchgate.net
EsterificationMethanol, p-toluenesulfonic acidMethyl 3-hydroxy-2-naphthoate oaepublish.com

Substituted benzylamines are crucial building blocks in medicinal chemistry. openmedicinalchemistryjournal.com A direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines has been developed using a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand. chemistryviews.orgacs.org This method is practical as it tolerates air and moisture and provides the desired amines in good yields. chemistryviews.org

Derivatization Strategies for this compound Analogues

The generation of this compound analogs involves several key synthetic approaches that allow for systematic structural modifications. These strategies are crucial for creating libraries of compounds with diverse physicochemical properties.

Substitution on the N-Benzyl Moiety

Modifications to the N-benzyl portion of the molecule are a common strategy to introduce structural diversity. This is typically achieved by reacting 3-hydroxy-2-naphthoic acid or its activated derivatives with a variety of substituted benzylamines. nih.govnih.govresearchgate.net For instance, novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives have been synthesized, some of which include dimethoxy substituents at various positions. nih.govacs.org The general synthetic route often involves the coupling of 3-hydroxy-2-naphthoic acid with the desired amine. nih.gov

Microwave-assisted synthesis has been employed to facilitate these reactions, offering a more efficient method for producing these derivatives. nih.govacs.org The synthesis can start from materials like 2,4-dimethoxybenzaldehyde (B23906) and 3,5-dimethoxybenzaldehyde, which undergo a multi-step process to yield the final N-substituted naphthamide products. nih.govacs.org

Table 1: Examples of Substitutions on the N-Benzyl Moiety
Starting Material (Amine)Resulting N-SubstituentReference
BenzylamineN-benzyl nih.gov
4-MethylbenzylamineN-(4-methylbenzyl) acs.org
4-ChlorobenzylamineN-(4-chlorobenzyl) nih.gov
3-PhenylpropylamineN-(3-phenylpropyl) nih.gov
3-MorpholinopropylamineN-(3-morpholinopropyl) nih.govacs.org

Modifications on the Naphthamide Nucleus

Altering the naphthamide core itself provides another avenue for creating new analogs. This can involve introducing substituents onto the naphthalene ring system. For example, the synthesis of 4-hydroxy-6,8-dimethoxy and 4-hydroxy-5,7-dimethoxy-2-naphthamide derivatives has been reported. nih.govacs.org These syntheses often begin with substituted benzaldehydes that undergo a series of reactions, including Stobbe condensation, to build the substituted naphthalene ring before the final amidation step. nih.govacs.org

The hydroxyl group at the 3-position can also be a site for modification. Protection of this hydroxyl group, often with an acyl group, allows for other chemical transformations to be performed on the molecule. google.com The protecting group can then be removed in a subsequent step. google.com

Table 2: Examples of Modifications on the Naphthamide Nucleus
ModificationSynthetic ApproachReference
Introduction of dimethoxy groupsMulti-step synthesis starting from dimethoxybenzaldehydes nih.govacs.org
Protection of the 3-hydroxyl groupAcylation followed by deprotection google.com
Synthesis of N,3-dihydroxy-2-naphthamideEsterification of 3-hydroxy-2-naphthoic acid followed by reaction with hydroxylamine oaepublish.com

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Derivatives

A significant derivatization pathway involves the conversion of the carboxylic acid group of 3-hydroxy-2-naphthoic acid into a hydrazide. This 3-hydroxy-2-naphthohydrazide (B1221801) is a key intermediate for synthesizing a variety of other derivatives. nih.govresearchgate.netrsc.org For example, it can be condensed with various aldehydes to form hydrazones. nih.govresearchgate.netrsc.org

Furthermore, the 3-hydroxy-2-naphthoic hydrazide can react with isothiocyanates to yield thiosemicarbazide derivatives. d-nb.info These thiosemicarbazides are themselves valuable intermediates for further chemical transformations. nih.govchemmethod.commdpi.comresearchgate.net The general synthesis of thiosemicarbazides involves the condensation of a hydrazide with an appropriate isothiocyanate in a suitable solvent like ethanol. d-nb.info

Table 3: Synthesis of Hydrazide and Thiosemicarbazide Derivatives
Derivative TypeKey IntermediateSynthetic StepReference
Hydrazones3-Hydroxy-2-naphthohydrazideCondensation with aldehydes nih.govresearchgate.netrsc.org
Thiosemicarbazides3-Hydroxy-2-naphthohydrazideReaction with isothiocyanates d-nb.info

Synthesis of Triazole-Fused Naphthamide Derivatives

The synthesis of triazole-fused naphthamide derivatives represents a more complex structural modification, leading to novel heterocyclic systems. raco.catmdpi.combeilstein-journals.orgmdpi.com One common method for forming a 1,2,4-triazole (B32235) ring is through the cyclization of thiosemicarbazide derivatives. d-nb.info For instance, 1,4-disubstituted thiosemicarbazides derived from 3-hydroxy-2-naphthoic hydrazide can be cyclized in an alkaline medium to form 1,2,4-triazole-3-thiones. d-nb.info

The synthesis of 1,2,3-triazoles often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). raco.catmdpi.combeilstein-journals.org This highly efficient and regioselective reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne. mdpi.com This methodology can be applied to precursors derived from the naphthamide scaffold to introduce a 1,2,3-triazole ring.

Table 4: Synthesis of Triazole-Fused Naphthamide Derivatives
Triazole TypeSynthetic PrecursorKey ReactionReference
1,2,4-Triazole-3-thionesThiosemicarbazide derivativesCyclization in alkaline media d-nb.info
1,2,3-TriazolesAzide and alkyne derivativesCopper-catalyzed azide-alkyne cycloaddition (CuAAC) raco.catmdpi.combeilstein-journals.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for N-Benzyl-3-hydroxy-2-naphthamide and Derivatives

Spectroscopic methods are indispensable tools for the detailed characterization of this compound and related compounds. These techniques provide a wealth of information regarding the molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize naphthamide derivatives. rsc.orgrsc.orgnih.govnih.gov

In the ¹H NMR spectrum of N-allyl-N-benzyl-3-hydroxy-2-naphthamide, a broad singlet corresponding to the hydroxyl proton is observed between δ 9.35-8.95 ppm. rsc.org The aromatic protons of the naphthyl and benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.27-7.93 ppm. rsc.org The benzylic protons (CH₂) present as a singlet around δ 4.82 ppm, while the allylic protons show characteristic multiplets. rsc.org For similar structures like N-benzyl-1-naphthamide, the amide proton (NH) appears as a singlet around δ 6.53 ppm, and the benzylic protons are observed as a doublet at approximately δ 4.68 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. For N-allyl-N-benzyl-3-hydroxy-2-naphthamide, the carbonyl carbon of the amide group resonates at approximately δ 172.1 ppm. rsc.org The carbon atoms of the naphthyl and benzyl rings appear in the aromatic region (δ 112.4-154.4 ppm). rsc.org The benzylic carbon is typically found around δ 50.5 ppm. rsc.org In related naphthamides, the carbonyl carbon signal is consistently observed in the range of δ 165-173 ppm. nih.govrsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Functional Group Chemical Shift (δ, ppm) Multiplicity Reference
Hydroxyl (OH) 9.35-8.95 Broad Singlet rsc.org
Aromatic (Ar-H) 7.27-7.93 Multiplet rsc.org
Amide (NH) ~6.53 Singlet rsc.org
Benzylic (CH₂) ~4.82 Singlet rsc.org
Benzylic (CH₂) ~4.68 Doublet rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In N-allyl-N-benzyl-3-hydroxy-2-naphthamide, the IR spectrum shows a broad band around 3116 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The N-H stretching vibration in related primary and secondary naphthamides typically appears in the region of 3326 cm⁻¹. nih.gov

The carbonyl (C=O) stretching vibration of the amide group is a prominent feature, usually observed in the range of 1594-1671 cm⁻¹. nih.govrsc.org The aromatic C=C stretching vibrations give rise to bands between 1485 cm⁻¹ and 1563 cm⁻¹. nih.gov The C-N stretching vibration can also be identified in the spectrum. oaepublish.com The presence of these characteristic absorption bands confirms the key functional groups within the naphthamide structure. oaepublish.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional Group Frequency (cm⁻¹) Reference
O-H Stretch ~3116 rsc.org
N-H Stretch ~3326 nih.gov
C=O Stretch 1594-1671 nih.govrsc.org
Aromatic C=C Stretch 1485-1563 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthamide derivatives exhibit characteristic absorption bands in the UV-Vis region. The spectra are influenced by the solvent polarity, with a red shift often observed in more polar solvents, indicating a charge transfer character in the excited state. researchgate.netresearchgate.net

For naphthamide derivatives, intense absorption bands are typically observed in the range of 258-260 nm, which are attributed to π→π* transitions within the aromatic rings. researchgate.net Weaker n→π* transitions, often appearing as shoulders, can be found around 296-300 nm. researchgate.net A broad band around 340-350 nm is characteristic of the π→π* transition of the naphthalene (B1677914) ring system. researchgate.net The absorption spectrum of a molecule containing both naphthol and naphthalimide chromophores can be a sum of the individual chromophores, suggesting a lack of ground-state interaction. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. rsc.orgnih.gov For instance, the calculated m/z value for the protonated molecular ion [M+H]⁺ of N-benzyl-1-naphthamide is 262.1232, which closely matches the experimentally found value of 262.1236. rsc.org This level of accuracy is instrumental in verifying the identity of newly synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallographic Studies of Naphthamide-Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govvensel.org Studies on a series of N-(substituted phenyl)-2-naphthamides have revealed that a common feature in their crystal packing is the presence of strong intermolecular N–H⋯O hydrogen bonds. rsc.org These interactions often lead to the formation of molecular chains. However, in cases where intramolecular hydrogen bonds are present, such as with an ortho-nitro substituent, the intermolecular hydrogen bonding is precluded, and π⋯π stacking interactions become significant in stabilizing the crystal packing. rsc.org

The crystal structure of N-benzyl-2-naphthyl ether, a related compound, shows that the molecule adopts a herringbone arrangement stabilized by C—H⋯π intermolecular interactions. nih.gov In some cases, dynamic disorder between two distinct molecular conformations has been observed in the solid state for tetrahydronaphthalene derivatives. cdnsciencepub.com The relative stereochemistry of complex tricyclic systems derived from N-benzyl naphthamides has also been unequivocally determined by X-ray crystallography.

Conformational Analysis of the Naphthamide Scaffold

Intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation. rsc.org In this compound, an intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl oxygen is possible, which would influence the orientation of the benzyl group. The conformational flexibility of the naphthamide scaffold is a critical aspect in the design of molecules with specific biological targets. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Theoretical calculations for N-Benzyl-3-hydroxy-2-naphthamide and its derivatives are often performed using methods like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-31G+(d,p) or 6-311++G(d,p). nih.govacs.org These calculations provide optimized molecular geometries and are foundational for further analysis of the molecule's properties. nih.govacs.org

DFT studies on related 3-hydroxy-2-naphthoic hydrazones have been employed to understand the interactions between the sensor molecule and ions. researchgate.netrsc.orgnih.gov For instance, DFT calculations can elucidate charge transference and the development of interactions between a neutral sensor and an ion. researchgate.net In studies of other naphthamides, DFT has been used to unravel reaction mechanisms, such as the regioselectivity in borylation reactions, by calculating the energies of intermediates and transition states. nih.gov

Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, is crucial for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For similar aromatic structures, negative potential sites are generally located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms, indicating the likely sites for molecular interactions. nih.govnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. acs.org This method is instrumental in drug discovery and for understanding the potential biological targets of compounds like this compound and its derivatives. nih.gov

Studies on various naphthamide derivatives have shown their potential to interact with several key biological targets. For example, derivatives of 4-hydroxy-2-naphthamide have been docked against Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.org The docking results for these compounds revealed strong binding affinities, often forming conventional hydrogen bonds and other interactions with key amino acid residues in the active sites of these enzymes. acs.org

In one study, a naphthamide derivative exhibited a strong interaction with the VEGFR-2 receptor with a binding affinity of -9.8 Kcal/mol. acs.org The interaction was stabilized by two conventional hydrogen bonds with the amino acids LEU838 and CYS917. acs.org Similarly, N-benzyl indole-derived hydrazones containing a 3-hydroxy-2-naphthoic group have been docked against the Epidermal Growth Factor Receptor (EGFR), with one analog showing a high binding affinity and a docking score of -10.523 kcal/mol. nih.gov Docking studies of other related hydrazone derivatives with DNA have also been performed, showing good binding interactions within the major groove. researchgate.net These simulations highlight that hydrogen bonding and hydrophobic interactions are key drivers for the binding of these ligands to their respective protein targets. researchgate.net

Table 1: Selected Molecular Docking Results for Naphthamide Derivatives

Compound/Derivative Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Reference
4-Hydroxy-2-naphthamide derivative (8b) VEGFR-2 -9.8 LEU838, CYS917, GLU915 acs.org
4-Hydroxy-2-naphthamide derivative (5b) VEGFR-2 -9.5 LEU838, CYS917 acs.org
N-benzyl indole (B1671886) hydrazone with 3-hydroxy-2-naphthoic group EGFR -10.523 - nih.gov

This table is for illustrative purposes and contains data for structurally related compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are critical parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. acs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ability to participate in charge transfer interactions within the molecule or with other species. nih.gov

For hydrazone derivatives of 3-hydroxy-2-naphthamide (B1585262), FMO analysis indicated a notable charge transfer from the 3-hydroxy-2-naphthamide moiety to other parts of the molecule upon complexation. researchgate.netrsc.orgnih.gov In one specific case, the HOMO/LUMO energy gap for a chemosensor based on this scaffold was found to be 4.1 eV, which decreased significantly to 0.776 eV upon forming a complex, indicating a substantial increase in reactivity and charge transfer. researchgate.netrsc.org The distribution of these orbitals is also informative; typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. nih.gov

Table 2: Frontier Molecular Orbital Energies for Related Compounds

Compound/Complex HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV) Reference
Hydrazone Sensor (IF-1) - - 4.1 researchgate.netrsc.org
Hydrazone Sensor Complex - - 0.776 researchgate.netrsc.org
Acyl Thiourea Derivative (BTCC) - - 3.95 acs.org
Acyl Thiourea Derivative (MBTB) - - 3.59 acs.org

This table is for illustrative purposes and contains data for structurally related compounds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a molecule to characterize the nature of chemical bonds and intermolecular interactions. nih.gov QTAIM analysis focuses on bond critical points (BCPs), which are points in the electron density distribution where the gradient of the density is zero. researchgate.net

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the strength and nature of the chemical bond. nih.gov For instance, intramolecular hydrogen bonds are often the most significant interactions identified by QTAIM in complex organic structures. nih.gov

In studies of chemosensors derived from 3-hydroxy-2-naphthohydrazide (B1221801), QTAIM analysis was employed to investigate the bonding within the molecule and its complexes. researchgate.netrsc.orgnih.gov The analysis revealed the strength of various chemical bonds and confirmed the presence of intramolecular hydrogen bonds. nih.gov In one complex, QTAIM identified a strong, pure hydrogen-hydrogen bond, indicated by a ρ value of +0.017807, which was a key stabilizing interaction. researchgate.netrsc.orgnih.gov This method provides a rigorous quantitative assessment of the chemical bonding that underpins the molecule's structure and interactions. nih.gov

In Silico Prediction of Pharmacological Profiles

In silico methods are widely used to predict the potential pharmacological activities of new chemical entities before they are synthesized and tested in the lab. These predictions are based on the molecule's structure and its similarity to known active compounds.

Derivatives of this compound have been evaluated in silico for a range of potential biological activities. For example, various 2-naphthamide (B1196476) derivatives were designed and evaluated as potential antibacterial, antifungal, and anticancer agents. acs.orgnih.gov In one study, certain 4-hydroxy-2-naphthamide derivatives were identified through in silico screening and later confirmed via in vitro assays to be potential inhibitors of DHFR and VEGFR-2, suggesting anticancer applications. acs.org Another study identified a 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-naphthamide derivative as having high potential antimicrobial activity based on computational predictions. researchgate.net Similarly, N-benzyl indole-based hydrazones incorporating a 3-hydroxy-2-naphthoic moiety were studied for their potential as anti-triple-negative breast cancer agents, with computational results corroborating the in vitro findings. nih.gov These predictive studies are crucial for prioritizing compounds for further development in drug discovery pipelines. nih.gov

In Vitro Biological Activity Investigations and Mechanistic Insights

Antimicrobial Activities

Derivatives of 3-hydroxy-2-naphthamide (B1585262) have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties. The structural framework, featuring a naphthalene (B1677914) core with a hydroxyl group and an amide linkage to a benzyl (B1604629) moiety, appears to be a key pharmacophore contributing to these biological effects. nih.govacs.org

Antibacterial Evaluation

The antibacterial potential of N-benzyl-3-hydroxy-2-naphthamide derivatives has been investigated against a panel of both Gram-positive and Gram-negative bacteria, including clinically significant resistant strains.

Detailed research findings have shown that certain N-(4-substituted benzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide derivatives exhibit noteworthy antibacterial activity. For instance, a derivative, compound 8b, demonstrated significant minimum inhibitory concentrations (MIC) against several bacterial strains. nih.gov The activity of this compound was found to be comparable to the standard antibiotic ciprofloxacin (B1669076) in some cases. nih.gov The presence of the N-arylmethyl group and a hydroxy group on the naphthalene ring are considered important for the antibacterial effects. nih.gov

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Compound 8b (a 2-naphthamide (B1196476) derivative)Escherichia coli16 nih.gov
Compound 8b (a 2-naphthamide derivative)Staphylococcus aureus (MSSA)8 nih.gov
Compound 8b (a 2-naphthamide derivative)Methicillin-resistant Staphylococcus aureus (MRSA)16 nih.gov
Ciprofloxacin (Control)Escherichia coli, Staphylococcus aureus (MSSA), MRSA8–16 nih.gov

Antifungal Evaluation

The antifungal properties of this class of compounds have been assessed, particularly against the opportunistic pathogenic yeast Candida albicans.

Studies on N-substituted 2-naphthamide derivatives have indicated their potential as antifungal agents. nih.govacs.org The evaluation of these compounds is often performed using broth microdilution methods with standard antifungal drugs like fluconazole (B54011) as positive controls. nih.gov The general structure of naphthamide derivatives has been recognized for its broad-spectrum of pharmacological activities, including antifungal effects. nih.gov

While specific MIC values for this compound against Candida albicans are not detailed in the provided search results, the consistent antifungal activity reported for its derivatives suggests that this structural motif is promising for further investigation in antifungal drug discovery.

Antimycobacterial Screening

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Naphthamide derivatives have been explored for their potential to inhibit the growth of mycobacteria.

Research into arylcarboxamides has identified naphthamide derivatives as promising anti-tuberculosis agents. rsc.org Specifically, certain naphthalene-2-carboxamide derivatives have shown considerable activity against drug-sensitive strains of Mycobacterium tuberculosis. rsc.org For example, compounds designated as 13c and 13d in one study exhibited potent antimycobacterial activity, with MIC values comparable to the first-line anti-TB drug ethambutol. rsc.org These findings underscore the potential of the naphthamide scaffold in the development of new treatments for tuberculosis. rsc.org

Compound/DerivativeMycobacterial StrainMIC (μM)Reference
Naphthamide derivative 13cMycobacterium tuberculosis (drug-sensitive)6.55 rsc.org
Naphthamide derivative 13dMycobacterium tuberculosis (drug-sensitive)7.11 rsc.org
Ethambutol (Control)Mycobacterium tuberculosis4.89 rsc.org

Anticancer Activities (in vitro cell line inhibition)

The cytotoxic effects of this compound derivatives against various human cancer cell lines have been a significant area of investigation. These in vitro studies aim to identify compounds with the ability to inhibit the proliferation of cancer cells.

Several novel 2-naphthamide derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Compounds with a 4-hydroxy group on the naphthalene ring and an N-arylmethyl group, which are structural features of this compound, have shown good cytotoxic activity against cancer cell lines such as C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma). nih.gov The half-maximal inhibitory concentration (IC50) values of some of these derivatives were found to be comparable to the standard anticancer drug paclitaxel. nih.gov

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
Compound 5b (a 2-naphthamide derivative)C26 (Colon Carcinoma)3.59 nih.gov
HepG2 (Hepatocellular Carcinoma)8.38
MCF7 (Breast Adenocarcinoma)5.42
Compound 8b (a 2-naphthamide derivative)C26 (Colon Carcinoma)2.97 nih.gov
HepG2 (Hepatocellular Carcinoma)7.12
MCF7 (Breast Adenocarcinoma)4.68
Paclitaxel (Control)C26 (Colon Carcinoma)2.85 nih.gov
HepG2 (Hepatocellular Carcinoma)5.75
MCF7 (Breast Adenocarcinoma)3.15

Enzyme Inhibition Studies (in vitro)

A key aspect of understanding the biological activity of a compound is to elucidate its mechanism of action, which often involves the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a well-established target for both antimicrobial and anticancer therapies. This enzyme plays a vital role in the synthesis of nucleic acids and amino acids.

Derivatives of 2-naphthamide have been designed and evaluated as inhibitors of DHFR. nih.gov The inhibitory activity of these compounds is typically assessed through in vitro enzyme assays. nih.gov The structural features of active 2-naphthamide derivatives, such as the presence of a 4-hydroxy group on the naphthalene ring and an N-arylmethyl group, are believed to contribute to their binding and inhibition of DHFR. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govrsc.org Inhibition of VEGFR-2 is a key strategy in cancer therapy. rsc.org Naphthamide derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov

Specifically, certain 2-naphthamide derivatives have been synthesized and evaluated for their anticancer activities, with a focus on their ability to inhibit VEGFR-2. nih.govacs.org For instance, compound 8b , a 2-naphthamide derivative, demonstrated potent in vitro inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.384 μM. acs.org This highlights the potential of the naphthamide scaffold in the design of novel VEGFR-2 inhibitors for cancer treatment. nih.govacs.org The structural features of these derivatives, such as the planar naphthalene moiety and the amide group, are considered essential for their interaction with the receptor. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected 2-Naphthamide Derivatives

Compound Description IC₅₀ (µM) for VEGFR-2 Inhibition Reference
8b 2-Naphthamide derivative 0.384 acs.org
Sorafenib Standard VEGFR-2 inhibitor 0.069 acs.org

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes that play a significant role in the inflammatory process. researchgate.net A series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. researchgate.net Within this series, some compounds were identified as potent inhibitors of lipoxygenase. researchgate.net For example, one of the most potent compounds, compound #3 , exhibited a lipoxygenase inhibitory activity with an IC₅₀ of 13 µM. researchgate.net

The inhibitory action of these compounds is often attributed to their ability to interact with the active site of the enzyme. researchgate.net The structure-activity relationship studies suggest that the nature and position of substituents on the benzene (B151609) ring influence the inhibitory activity. researchgate.net

Table 2: Lipoxygenase Inhibitory Activity of a Selected Naphthamide Derivative

Compound Description IC₅₀ (µM) for LOX Inhibition Reference
#3 Benzothiazole-based thiazolidinone derivative 13 researchgate.net
NDGA (Nordihydroguaiaretic acid) Reference LOX inhibitor 1.3 researchgate.net

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Several studies have investigated the potential of this compound derivatives as cholinesterase inhibitors.

A series of coumarin (B35378) derivatives linked to an N-benzyl triazole group were synthesized and showed weak to moderate inhibitory activity against both AChE and BChE. nih.gov In another study, benzylpiperidinyl-linked benzylaminobenzamides were designed as dual cholinesterase inhibitors. researchgate.net One compound from this series, 8c1 , a 3,5-dimethoxy benzyl aminobenzamide, demonstrated significant inhibition of both AChE and BChE with IC₅₀ values of 0.61 µM and 2.04 µM, respectively. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of a Selected Benzylaminobenzamide Derivative

Compound IC₅₀ (µM) for AChE Inhibition IC₅₀ (µM) for BChE Inhibition Reference
8c1 0.61 2.04 researchgate.net

Influenza A Endonuclease Inhibition

The endonuclease of the influenza A virus is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. osti.govnih.gov Research has explored the potential of various heterocyclic compounds as inhibitors of this enzyme. While direct studies on this compound were not found, related structures such as 3-hydroxypyridin-2(1H)-ones and 3-hydroxyquinolin-2(1H)-ones have been investigated. nih.govnih.gov These compounds act by chelating the metal ions in the active site of the endonuclease. nih.govresearchgate.net The structure-activity relationship studies of these inhibitors have provided insights into the key features required for potent inhibition, such as the presence of specific substituents at certain positions. osti.govnih.gov

Antioxidant Activity Assessment (e.g., DPPH assay)

The antioxidant potential of chemical compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a substance to scavenge free radicals. mdpi.comnih.gov Several studies have reported the antioxidant activity of derivatives related to this compound. For instance, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and showed significant interaction with the DPPH radical. mdpi.com Nitrones 10b , 10c , and 10d from this series exhibited high scavenging activity, with 79-96% inhibition after 60 minutes. mdpi.com

Table 4: DPPH Radical Scavenging Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Compound % DPPH Inhibition (after 20 min) % DPPH Inhibition (after 60 min) Reference
10a 57 78 mdpi.com
10b 64.5 - 81 79 - 96 mdpi.com
10c 64.5 - 81 79 - 96 mdpi.com
10d 64.5 - 81 79 - 96 mdpi.com

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplasts

Certain N-benzylsalicylamides and 3-hydroxynaphthalene-2-carboxanilides have been investigated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.netnih.gov This activity is relevant for the development of herbicides. The inhibitory potency, expressed as the IC₅₀ value, was found to be dependent on the lipophilicity and the electronic properties of the substituents on the aromatic rings. researchgate.netnih.gov For instance, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as a potent PET inhibitor with an IC₅₀ value of 4.5 µM. researchgate.net Another study on substituted naphthalene-2-carboxamides found that N-benzyl-2-naphthamide had a PET-inhibiting activity with an IC₅₀ value of 7.5 μmol/L. researchgate.netnih.gov

Table 5: PET Inhibitory Activity of Selected Naphthamide Derivatives

Compound IC₅₀ for PET Inhibition Reference
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide 4.5 µM researchgate.net
N-benzyl-2-naphthamide 7.5 µmol/L researchgate.netnih.gov
Diuron (standard) 1.9 µmol/L researchgate.net

In Vitro Effects on Cellular Processes (e.g., protein synthesis, unfolded protein response)

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and activates the unfolded protein response (UPR). nih.govresearchgate.net The UPR is a cellular mechanism that aims to restore protein homeostasis. nih.govnih.gov Chronic activation of the UPR is implicated in various diseases. researchgate.netnih.gov

A study investigating the effects of 3-hydroxy-2-naphthoic acid (3HNA), a related compound, found that it could attenuate the enhancement in protein synthesis induced by angiotensin II in cultured vascular smooth muscle cells. nih.govtemple.edu Furthermore, in vascular adventitial fibroblasts, 3HNA was shown to prevent the induction of UPR markers. nih.govtemple.edu This suggests that compounds with this structural motif may act as chemical chaperones, helping to maintain protein homeostasis under cellular stress. nih.govtemple.edu The UPR is a complex signaling network involving sensors like IRE1, PERK, and ATF6. nih.govmdpi.com

Anti-Amyloid Aggregation Properties (in vitro models)

Currently, there is a lack of specific scientific studies investigating the in vitro anti-amyloid aggregation properties of this compound. Research in the broader field of neurodegenerative diseases has examined various compounds for their ability to inhibit the aggregation of amyloid peptides, a key pathological hallmark of Alzheimer's disease. For instance, studies on novel series of coumarin derivatives linked to an N-benzyl triazole group have shown significant inhibitory activity against the aggregation of amyloid Aβ1-42. frontiersin.orgnih.gov These compounds, however, are structurally distinct from this compound. Further research is required to determine if this compound possesses similar anti-amyloidogenic capabilities.

Chemosensing Mechanisms (e.g., for cyanide ions)

The potential of this compound as a chemosensor, particularly for hazardous anions like cyanide, has not been directly reported in the available literature. The development of effective and selective chemosensors for cyanide is a significant area of research due to the ion's toxicity. nih.govrsc.org Studies have successfully synthesized novel chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) derivatives, which demonstrate a selective colorimetric response to cyanide ions. nih.govrsc.org The mechanism for these related sensors involves a deprotonation of a labile Schiff base center by the cyanide ion, leading to a visible color change. rsc.org While these sensors share a 3-hydroxy-2-naphthaldehyde-related structural component, they are not this compound. Therefore, the specific chemosensing mechanisms and capabilities of this compound remain an area for future investigation.

Structure Activity Relationship Sar Studies

Impact of N-Benzyl Moiety Substitutions on Biological Efficacy

The N-benzyl group is a key structural component of N-Benzyl-3-hydroxy-2-naphthamide, and modifications to this moiety have been shown to significantly influence the biological efficacy of the resulting derivatives. Research into related naphthamide and coumarin (B35378) scaffolds provides a strong basis for understanding these effects.

In a study on 2-naphthamide (B1196476) derivatives, substitutions on the N-benzyl group were found to be critical for antibacterial and anticancer activities. acs.org Specifically, the presence of a 4-chloro substituent on the benzyl (B1604629) ring (as in N-(4-chlorobenzyl) derivatives) resulted in more than a twofold increase in antibacterial activity against strains like S. epidermidis, S. faecalis, MSSA, and MRSA compared to the N-(4-methylbenzyl) analogue. acs.org This suggests that electron-withdrawing groups at the para-position of the benzyl ring enhance the biological potency.

Similarly, in a series of 3-arylcoumarins linked to an N-benzyl triazole moiety, substitutions on the benzyl ring played a significant role in enzyme inhibitory activity. For instance, against the 15-lipoxygenase (15-LOX) enzyme, the position of a fluorine substituent on the phenyl ring of the benzyl group was critical, with the inhibitory activity following the order: 2-F > 3-F > 4-F. nih.gov The size and polarity of halogen substituents also had a notable effect, with the order of activity being F > Br > Cl. nih.gov However, for butyrylcholinesterase (BuChE) inhibition, changing the type or position of the substituent on the benzyl part did not show a significant effect on the inhibitory activity of the target compounds. nih.govfrontiersin.org

These findings collectively indicate that the electronic properties, size, and position of substituents on the N-benzyl ring are determining factors for the biological activity, although the optimal substitution pattern can vary depending on the specific biological target.

Table 1: Impact of N-Benzyl Substitutions on Antibacterial Activity of 2-Naphthamide Derivatives

Compound N-Benzyl Substituent Key Activity Finding
Compound 5b 4-methylbenzyl Baseline antibacterial activity

Role of the 3-Hydroxy Group on Activity

The 3-hydroxy group on the naphthalene (B1677914) ring is a recurring motif in many biologically active naphthamide derivatives, suggesting its critical role in their mechanism of action. This functional group is known to participate in key interactions with biological targets and is also pivotal for the chemosensing properties of these molecules.

The salicylate (B1505791) functional group (an ortho-hydroxy carboxamide) is well-known for its potential to chelate metal ions. frontiersin.org In the context of this compound, the 3-hydroxy-2-carboxamide portion can act as an O,O donor motif. This feature allows it to mimic the hydroxamate group found in potent enzyme inhibitors like fosmidomycin, a known inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). rsc.org The hydroxyl group, along with the adjacent amide oxygen, can form crucial hydrogen bonds or coordinate with metal cofactors within the active sites of enzymes.

In the field of chemosensors, the phenolic hydroxyl group is directly involved in the sensing mechanism. For instance, in 3-hydroxy-2-naphthoic hydrazone derivatives designed as cyanide sensors, the sensing mechanism involves the deprotonation of the acidic N-H and O-H protons by the cyanide anion. nih.govresearchgate.net This deprotonation event leads to a distinct colorimetric change from colorless to yellow, allowing for visual detection. The disappearance of the 1H-NMR signal for the OH proton upon addition of cyanide confirms its direct participation in the interaction. nih.gov

Furthermore, the 3-hydroxy-2-naphthoic acid backbone provides hydrophobicity which is essential for certain applications, such as in the formulation of ionic liquids for the extraction of heavy metals. frontiersin.org The combination of the chelating hydroxyl group and the hydrophobic naphthalene structure makes these compounds effective and selective extractants. frontiersin.org

Influence of Naphthamide Ring Substitutions on Biological Profiles

Substitutions on the naphthamide ring system itself have a profound effect on the biological profiles of these compounds. Strategic placement of various functional groups can modulate activity, selectivity, and pharmacokinetic properties.

Studies on 2-naphthamide derivatives have shown that the presence and position of methoxy (B1213986) groups on the naphthalene core are crucial for their antibacterial and anticancer activities. A structure-activity relationship analysis revealed that a combination of a 4-hydroxy group and 5,7-dimethoxy substitution on the 2-naphthamide scaffold was desirable for enhanced biological activity. acs.orgnih.gov

In the design of inhibitors for 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), derivatives based on a 3-hydroxy-2-naphthamide (B1585262) (NA) scaffold were compared to those based on a salicylic (B10762653) amide (SA) scaffold. The NA derivatives consistently demonstrated better inhibition. For example, compound 22a (an NA derivative) showed an IC50 of 16.9 µM, while its SA counterpart, 20a, was about two-fold less potent (IC50 = 33.2 µM). rsc.org This underscores the favorable contribution of the larger, more hydrophobic naphthalene ring system to the inhibitory potency compared to a simple benzene (B151609) ring.

Correlation between Molecular Structure and Enzyme Inhibitory Potency

A significant body of research has focused on elucidating the correlation between the molecular structure of naphthamide derivatives and their potency as enzyme inhibitors. These studies often combine chemical synthesis, in vitro enzyme assays, and in silico molecular docking to understand the interactions at the molecular level.

Inhibition of CREB-mediated Gene Transcription: A series of 3-hydroxy-2-naphthamide analogues were evaluated for their ability to inhibit the KIX–KID interaction, which is crucial for CREB-mediated gene transcription, a pathway often implicated in cancer. Structure-activity relationship studies indicated that small, electron-withdrawing substituents at the para-position of the N-phenyl ring were optimal for activity. nih.gov A good correlation was observed between the inhibition of the KIX–KID interaction, the cellular inhibition of CREB's activity, and the growth inhibition of cancer cells. nih.gov

Inhibition of DHFR and VEGFR-2: N-substituted 2-naphthamide derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both important targets in antimicrobial and anticancer therapy. Molecular docking studies predicted that these compounds fit well into the active sites of these enzymes. nih.gov Compound 8b, featuring a 4-chlorobenzyl group and a 5,7-dimethoxy-4-hydroxy-2-naphthamide core, was the most potent anticancer agent, showing strong interactions with both DHFR and VEGFR-2 with a binding affinity of -9.8 Kcal/mol. nih.gov

Inhibition of Cholinesterases and Lipoxygenase: In the search for treatments for Alzheimer's disease, coumarin derivatives bearing an N-benzyl triazole moiety were synthesized and tested against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and 15-lipoxygenase (15-LOX). nih.govfrontiersin.org For BuChE inhibition, a 6-nitrocoumarin moiety was most effective, while substitutions on the N-benzyl group had little impact. nih.govfrontiersin.org Conversely, for 15-LOX inhibition, the substitution pattern on the N-benzyl group was critical, with a 2-fluoro substituent showing the highest activity. nih.gov

Inhibition of DXR: Non-hydroxamate inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) were designed using a 3-hydroxy-2-naphthamide (NA) scaffold as a key building block. Compound 22b, with an unsubstituted N-benzyl group, showed the highest potency with an IC50 value of 0.29 µM. rsc.org Docking studies revealed that the O,O donor motif of the 3-hydroxy-2-naphthamide group effectively mimics the hydroxamate group of the known inhibitor fosmidomycin, chelating the metal cofactor in the enzyme's active site. rsc.org

Table 2: Enzyme Inhibitory Potency of Naphthamide and Related Derivatives

Compound ID Scaffold Target Enzyme IC50 (µM) Key Structural Feature
1a 3-Hydroxy-2-naphthamide CREB (KIX-KID) low µM N-phenyl group nih.gov
8b 2-Naphthamide DHFR/VEGFR-2 - N-(4-chlorobenzyl), 5,7-dimethoxy nih.gov
8v 3-Arylcoumarin BuChE 6.3 6-nitrocoumarin moiety nih.govfrontiersin.org
8o 3-Arylcoumarin 15-LOX 14.2 N-(2-fluorobenzyl) triazole nih.gov

Structure-Activity Landscape Analysis in Naphthamide Derivatives

The structure-activity landscape of naphthamide derivatives reveals a class of compounds with diverse biological activities, primarily influenced by the substitution patterns on the core structure. rjraap.comresearchgate.net These compounds have shown significant promise as anticancer agents, often acting via mechanisms like DNA intercalation and the inhibition of key enzymes. rjraap.comresearchgate.netnih.gov

A comprehensive analysis of the SAR for naphthalimide derivatives, a closely related class, shows that their anticancer properties can be finely tuned. rjraap.comresearchgate.net Modifications can enhance DNA binding affinity, improve selectivity for cancer cell lines, and overcome drug resistance. rjraap.comresearchgate.net The core planar naphthalimide/naphthamide system is a crucial pharmacophore for DNA intercalation, while substituents attached to it govern the specificity and strength of these interactions.

For 3-hydroxy-2-naphthamides specifically, the landscape has been explored in the context of inhibiting protein-protein interactions. A study on inhibitors of the CREB-KIX interaction demonstrated that the essential structural elements are the 3-hydroxy-2-naphthamide core, which provides a rigid scaffold, and a substituted N-aryl group. The SAR indicated a preference for small, electron-withdrawing groups at the para-position of this N-aryl ring, suggesting that the electronic nature of this substituent is key to modulating activity. nih.gov

Relationship between Structural Modifications and Chemosensing Selectivity

Structural modifications to the this compound framework are pivotal in determining the selectivity of these molecules as chemosensors. The design of a selective chemosensor relies on creating a specific binding pocket or reactive site for the target analyte, which in turn produces a measurable signal, such as a change in color or fluorescence.

Derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) have been synthesized as selective chemosensors for cyanide (CN⁻) ions. nih.govresearchgate.netrsc.org In this design, the 3-hydroxy-2-naphthamide portion serves as the signaling unit and part of the binding site. The selectivity is introduced by modifying the aldehyde condensed with the hydrazide. For example, a sensor (IF-2) derived from 4-nitrobenzaldehyde (B150856) showed exclusive selectivity for CN⁻ over other anions like F⁻ and AcO⁻. nih.govresearchgate.net The electron-withdrawing nitro group on the appended phenyl ring increases the acidity of the N-H and O-H protons of the sensor. This makes the deprotonation by the highly basic CN⁻ ion more favorable, leading to a selective colorimetric response. nih.gov The binding constant for CN⁻ with this sensor was found to be 4.77 × 10⁴ M⁻¹, with a low detection limit of 8.2 µM. nih.govresearchgate.net

In another example, a naphthamide derivative was encapsulated within a hexaamino-β-cyclodextrin to create a highly selective and sensitive fluorescent probe for mercury (Hg²⁺) ions. nih.gov In this supramolecular assembly, the naphthamide acts as the fluorophore. The binding of Hg²⁺ to the host-guest complex induces a significant blue shift in the fluorescence emission and quenches its intensity, allowing for detection down to a picomolar concentration. nih.gov The selectivity for Hg²⁺ over other cations is achieved through the specific coordination environment provided by the modified cyclodextrin (B1172386) and the encapsulated naphthamide. nih.gov

These examples clearly demonstrate that the chemosensing selectivity of naphthamide derivatives is a direct consequence of targeted structural modifications. By altering the electronic properties of appended groups or by incorporating the naphthamide into a larger supramolecular structure, it is possible to create highly selective sensors for specific ions.

Table 3: Chemosensing Selectivity of Naphthamide Derivatives

Sensor Structural Modification Target Analyte Selectivity Mechanism
IF-2 Hydrazone with 4-nitrobenzaldehyde CN⁻ Enhanced acidity of OH/NH protons facilitates selective deprotonation by CN⁻ nih.govresearchgate.net

Advanced Research Applications and Future Directions

Development of Naphthamide-Based Chemosensors

Naphthamide derivatives, particularly those based on the 1,8-naphthalimide (B145957) structure, are increasingly utilized in the development of chemosensors for the detection of ions and small molecules. nih.govrsc.org These sensors often operate on principles such as photoinduced electron transfer (PET), charge transfer (CT), and Förster resonance energy transfer (FRET), leading to a detectable change in their fluorescence or color upon binding with a target analyte. semanticscholar.org The versatility of the naphthalimide structure allows for its incorporation into various receptor systems designed to selectively bind with specific cations or anions. nih.gov

A notable example is the development of a naphthylamide-based fluorescent chemosensor, N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) (H4L), which has demonstrated the ability to detect Fe³⁺ and Al³⁺ cations, as well as the CN⁻ anion. researchgate.netresearchgate.net In a dimethyl sulfoxide (B87167) (DMSO) solution, this sensor exhibits a selective "turn-off" or quenching of its fluorescence emission at 451 nm in the presence of Fe³⁺ ions. researchgate.net The design of such chemosensors is a rapidly growing area of research, with significant potential for applications in environmental monitoring, industrial process control, and biological imaging. nih.govmdpi.com

Table 1: Examples of Naphthamide-Based Chemosensors and their Target Analytes

Chemosensor DerivativeTarget Analyte(s)Sensing MechanismReference
1,8-Naphthalimide-based sensorsAnions (e.g., F⁻, CN⁻)Hydrogen bonding, colorimetric/fluorescent change nih.gov
N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) (H4L)Fe³⁺, Al³⁺, CN⁻Fluorescence quenching (ON-OFF) for Fe³⁺ researchgate.net
1,8-Naphthalimide-based probesMetal cations (e.g., Fe³⁺)Complex formation, fluorescence shift mdpi.com
Polymer chemosensor with 4-amido functionalized naphthalimideF⁻ anionReversible addition-fragmentation chain transfer (RAFT) polymerization

Exploration of Naphthamide Derivatives in Materials Science (e.g., flotation collectors)

The unique chemical properties of naphthamide derivatives have led to their exploration in various materials science applications. ontosight.ai One promising area is their use as flotation collectors in the mining industry. arkema.comnouryon.com Flotation is a crucial process for separating valuable minerals from ore, and collectors are surfactants that selectively bind to the surface of target minerals, rendering them hydrophobic and allowing them to be separated via froth flotation. arkema.commdpi.com

Naphthamide-based compounds, with their aromatic naphthalene (B1677914) core and functionalizable amide group, can be designed to have a strong affinity for specific mineral surfaces. rsc.org Research is ongoing to develop custom-formulated naphthamide-based collectors that can improve the grade and recovery of industrial minerals like phosphate (B84403) and hematite. arkema.comyoutube.com The ability to tailor the molecular structure of these compounds allows for the optimization of their performance for specific ore types and processing conditions. onetunnel.org This includes enhancing their selectivity and effectiveness at lower dosages and in various temperature and pH environments. arkema.comnouryon.com

Synergistic Effects of Naphthamide Derivatives with Other Agents

Recent studies have highlighted the potential of naphthamide derivatives to exhibit synergistic effects when used in combination with other chemical agents. This is particularly relevant in the field of antimicrobial resistance, where efflux pump inhibitors (EPIs) are being investigated to restore the efficacy of existing antibiotics. Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance.

A series of 2-naphthamide (B1196476) derivatives have been identified as inhibitors of the AcrB efflux pump in E. coli. researchgate.net For instance, 4-(isopentyloxy)-2-naphthamide (A3) has been shown to potentiate the antibacterial activity of several antibiotics against multidrug-resistant strains. researchgate.net Further research has led to the development of derivatives like compound A5, a 5-methoxy-2,3-naphthalimide derivative, which exhibits even more potent synergistic activity with antibiotics such as levofloxacin. researchgate.net These findings suggest that naphthamide-based EPIs could be co-administered with antibiotics to overcome resistance, a critical strategy in combating infectious diseases.

Methodological Advancements in Naphthamide Synthesis and Analysis

The growing interest in naphthamide derivatives has spurred the development of more efficient and versatile synthetic methodologies. Microwave-assisted synthesis has emerged as a rapid and effective method for producing novel 2-naphthamide derivatives. acs.org This technique has been successfully employed in the multi-step synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives. acs.org

In addition to synthetic advancements, progress has been made in the analytical characterization of these compounds. Techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized naphthamides. acs.orgbohrium.com Furthermore, advanced analytical methods like X-ray crystallography and Hirshfeld surface analysis are being used to gain deeper insights into their three-dimensional structures and intermolecular interactions. nih.govresearchgate.net Recent developments also include metal-free C-H borylation of α-naphthamides, providing an efficient and economical route to produce borylated derivatives with high yields and site-selectivity. acs.org Pd(II)-catalyzed regioselective multiple C-H arylations of 1-naphthamides have also been developed for the one-step synthesis of complex carbohelicenes. bohrium.com

Theoretical Frameworks for Rational Design of Naphthamide Analogues

The rational design of novel naphthamide analogues with tailored properties is increasingly being guided by theoretical and computational methods. researchgate.net Molecular docking and density functional theory (DFT) calculations are powerful tools for predicting the binding affinity of naphthamide derivatives with biological targets and for understanding their electronic properties. nih.govnih.gov

For example, in the development of new anticancer agents, molecular docking has been used to study the interaction of 2-naphthamide derivatives with target receptors like DHFR and VEGFR-2. acs.org These computational studies help in understanding structure-activity relationships and in designing compounds with enhanced inhibitory activity. Similarly, DFT calculations can predict the donor-acceptor characteristics and adsorption behavior of naphthamide-based corrosion inhibitors, aiding in the design of more effective protective coatings for metals. rsc.orgresearchgate.net These theoretical frameworks provide a valuable roadmap for the synthesis of new derivatives with optimized biological or material properties. mdpi.com

Potential for Multitarget-Directed Ligands (MTDLs) based on Naphthamide Scaffolds

The development of multitarget-directed ligands (MTDLs) is a promising strategy for the treatment of complex multifactorial diseases like Alzheimer's disease. nih.govcolumbia.edu MTDLs are single molecules designed to interact with multiple biological targets simultaneously. nih.govumontpellier.fr The naphthamide scaffold, with its structural versatility, presents an attractive platform for the design of such ligands. acs.org

By incorporating different pharmacophoric units onto the naphthamide core, it is possible to create hybrid molecules that can, for instance, inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in the pathology of Alzheimer's disease. researchgate.netfirstwordpharma.com The rational design of these MTDLs often involves computational modeling to predict their binding to multiple targets. nih.gov The ability to fine-tune the structure of naphthamide derivatives makes them promising candidates for the development of the next generation of therapies for neurodegenerative disorders and other complex diseases. nih.gov

Conclusion

Summary of Key Research Findings

Research on N-Benzyl-3-hydroxy-2-naphthamide has established reliable synthetic pathways, including copper-catalyzed reactions and classical amide bond formations. researchgate.netnih.gov Its chemical structure has been thoroughly characterized using modern spectroscopic methods. The primary application of this compound is as a synthetic intermediate, particularly as a Naphthol AS-type coupling component for the synthesis of azo dyes. chimia.chgoogle.com

Challenges and Opportunities in this compound Research

A key challenge in the synthesis of this compound and related compounds is the development of more sustainable and atom-economical synthetic methods. researchgate.netgoogle.com Traditional routes can sometimes involve harsh reagents or produce significant waste. google.com Opportunities lie in the exploration of its derivatives for novel applications. The structural similarity to compounds with known biological activities suggests potential for investigation in drug discovery programs. ontosight.airesearchgate.net Furthermore, its use in developing new functional materials, such as corrosion inhibitors, is an emerging area of interest. rsc.org

Future Perspectives for the Naphthamide Chemical Class in Academic Inquiry

The naphthamide chemical class is a versatile scaffold that continues to attract significant academic interest. Future research is likely to focus on several key areas. In medicinal chemistry, the design and synthesis of novel naphthamide derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents are active fields of study. nih.govresearchgate.netnih.gov The development of metal-free C-H activation and borylation reactions for naphthamides is opening new avenues for creating complex molecular architectures. acs.org In materials science, the photophysical properties of naphthamide-based compounds are being explored for applications in sensors and organic electronics. rsc.org The ongoing refinement of synthetic methodologies and the expanding exploration of their biological and material properties ensure that the naphthamide chemical class will remain a prominent subject of academic inquiry. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for N-Benzyl-3-hydroxy-2-naphthamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves coupling 3-hydroxy-2-naphthoic acid with benzylamine derivatives. Key steps include:
  • Acylation : Use of activating agents (e.g., thionyl chloride) to convert the carboxylic acid to an acyl chloride intermediate.
  • Amide Coupling : Reaction with benzylamine under basic conditions (e.g., pyridine or Et₃N) in dichloromethane (CH₂Cl₂) at room temperature .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
  • Optimization : Control pH (7–9) and temperature (20–25°C) to minimize side reactions. Catalyst screening (e.g., Pd/C for hydrogenation steps) may improve efficiency .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing This compound?

  • Methodology :
  • NMR : ¹H/¹³C NMR to confirm benzyl and naphthamide moieties. Aromatic protons appear at δ 7.1–8.5 ppm; hydroxy protons may require D₂O exchange .
  • IR : Stretching bands for amide (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 318.1).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related acetamides .

Q. How is the purity of This compound assessed in academic research?

  • Methodology :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30). Purity >95% is typical for biological assays .
  • Melting Point : Consistency with literature values (e.g., 180–185°C).
  • TLC : Single spot under UV (Rf ~0.5 in hexane/ethyl acetate 1:1) .

Advanced Research Questions

Q. How can researchers address low yields during the coupling step of This compound synthesis?

  • Methodology :
  • Catalyst Optimization : Test coupling agents like HATU or EDCI instead of traditional acyl chlorides .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to CH₂Cl₂.
  • Temperature Control : Elevated temperatures (40–50°C) may accelerate coupling but risk decomposition; monitor via in-situ IR .

Q. What strategies resolve discrepancies in reported bioactivity data for This compound derivatives?

  • Methodology :
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and uniform cell lines (e.g., HEK293).
  • Purity Reassessment : Impurities >5% can skew IC₅₀ values; repurify via preparative HPLC .
  • Structural Analog Comparison : Test derivatives (e.g., halogen-substituted benzyl groups) to isolate structure-activity relationships .

Q. How can computational methods aid in predicting the reactivity of This compound in novel reactions?

  • Methodology :
  • DFT Calculations : Optimize transition states for amide bond formation using Gaussian09 (B3LYP/6-31G* basis set).
  • Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina .
  • Solvent Effect Modeling : COSMO-RS to simulate solvent interactions and predict solubility .

Q. What experimental designs mitigate oxidation of the 3-hydroxy group during storage or reactions?

  • Methodology :
  • Inert Atmosphere : Use argon/glovebox for oxygen-sensitive steps.
  • Antioxidant Additives : Include 0.1% BHT in stock solutions.
  • Low-Temperature Storage : –20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for This compound derivatives in different solvents?

  • Methodology :
  • Solvent Polarity Effects : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar). Hydroxy proton shifts vary significantly (Δδ ~2 ppm) .
  • 2D NMR Validation : HSQC and HMBC to assign ambiguous peaks and confirm connectivity .

Q. Why do X-ray crystallography and computational models sometimes disagree on the conformation of This compound?

  • Methodology :
  • Crystal Packing Effects : Solid-state conformations may differ from gas-phase DFT models.
  • Torsional Flexibility : Rotatable bonds (e.g., benzyl C–N) allow multiple low-energy conformers .

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